
(3-Fluoro-2-methylpyridin-4-YL)boronic acid
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Overview
Description
(3-Fluoro-2-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a methyl group. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methylpyridin-4-YL)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylpyridine.
Lithiation: The pyridine derivative is subjected to lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate or boron tribromide, to introduce the boronic acid group.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(3-Fluoro-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-methylpyridin-4-YL)boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a fluorine and methyl group.
(4-Fluoro-3-methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a methyl group.
Uniqueness
(3-Fluoro-2-methylpyridin-4-YL)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and advanced materials .
Biological Activity
(3-Fluoro-2-methylpyridin-4-YL)boronic acid is an organoboron compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing biologically active compounds. This article explores its biological activity, including its mechanisms, applications in drug development, and comparative analysis with similar compounds.
Molecular Formula: C₆H₇BFNO₂
Molecular Weight: 154.93 g/mol
CAS Number: 1310383-56-2
The synthesis of this compound typically involves:
- Lithiation of 3-fluoro-2-methylpyridine using a strong base (e.g., n-butyllithium).
- Borylation with boron reagents (e.g., trimethyl borate).
- Hydrolysis to yield the final product.
This compound can undergo several types of reactions, including Suzuki-Miyaura coupling, oxidation, and nucleophilic substitution, which are essential for its application in organic synthesis and medicinal chemistry .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly significant in the development of enzyme inhibitors for therapeutic applications.
- Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules that may exhibit biological activity .
Applications in Medicinal Chemistry
This compound has been employed in various studies focusing on its potential as a therapeutic agent:
- Anticancer Activity: Research indicates that boronic acids can enhance the efficacy of certain chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
- Antibacterial and Antiviral Properties: Studies have shown that derivatives of boronic acids exhibit antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and antiviral effects against viruses like the tobacco mosaic virus .
- Kinase Inhibition: The compound has been used in the synthesis of kinase inhibitors, which are vital in treating various cancers .
Comparative Analysis
Compound Name | Structure Type | Biological Activity | Notes |
---|---|---|---|
This compound | Organoboron compound | Enzyme inhibition, anticancer | Unique fluorine substitution enhances reactivity |
(4-Methoxyphenyl)boronic acid | Organoboron compound | Moderate anticancer activity | Lacks specific enzyme inhibition properties |
(4-Fluoro-3-methoxyphenyl)boronic acid | Organoboron compound | Antibacterial | Similar structure but different electronic properties |
The comparison highlights that while many boronic acids demonstrate biological activities, the specific substitution pattern on the pyridine ring of this compound imparts distinct electronic and steric properties that enhance its utility in drug development.
Case Studies
-
Study on Antiviral Activity:
A study evaluated various boronic acid derivatives for their antiviral properties against tobacco mosaic virus. This compound showed promising results, highlighting its potential as a lead compound for developing antiviral agents . -
Combination Therapy Research:
Clinical trials have explored the use of this compound in combination therapies for treating resistant cancers. Results indicated improved efficacy when used alongside traditional chemotherapeutics .
Properties
IUPAC Name |
(3-fluoro-2-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDELAHKCYGSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678193 |
Source
|
Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-56-2 |
Source
|
Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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